Home > Products > Screening Compounds P101759 > 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one - 95939-10-9

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Catalog Number: EVT-3017236
CAS Number: 95939-10-9
Molecular Formula: C20H29N3O
Molecular Weight: 327.472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic compound characterized by its unique spirocyclic structure, which consists of a triazaspirodecane core with benzyl and cyclohexyl substituents. This compound belongs to a class of triazaspiro compounds that have shown significant potential in various scientific applications, particularly in medicinal chemistry and biological research.

Source and Classification

The compound is classified under the category of spirocyclic amines and has been studied for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. It is synthesized through multi-step chemical processes that involve the construction of the triazaspirodecane framework followed by functionalization with benzyl and cyclohexyl groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves several key steps:

  1. Preparation of the Triazaspirodecane Core: This initial step often employs cyclization reactions using appropriate precursors. Commonly used reagents include cyclic ketones reacted with benzylamine in the presence of bases like sodium hydride or potassium carbonate. The reaction is conducted in organic solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures.
  2. Introduction of Benzyl and Cyclohexyl Groups: Following the formation of the core structure, benzyl and cyclohexyl groups are introduced through substitution reactions. This can involve nucleophilic substitution where nucleophiles replace leaving groups in the compound.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Industrial Production Methods

In an industrial context, scaling up these laboratory methods involves optimizing reaction conditions to enhance yield and purity. Continuous flow processes may be utilized to improve efficiency and safety during production.

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one can be depicted as follows:

  • Molecular Formula: C18_{18}H26_{26}N3_{3}O
  • Molecular Weight: 303.42 g/mol

The spirocyclic nature of this compound contributes to its unique chemical properties and reactivity patterns.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution Reactions: The introduction of different functional groups can occur through nucleophilic substitution reactions facilitated by alkyl or aryl halides in the presence of bases.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Alkyl halides or aryl halides with a base such as sodium hydroxide.
Mechanism of Action

Process and Data

The mechanism of action for 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one primarily involves its interaction with specific molecular targets such as receptors or enzymes.

  • Target Interaction: One notable target is Receptor Interacting Protein Kinase 1 (RIPK1). The compound inhibits RIPK1's kinase activity, thereby disrupting necroptosis pathways in cellular processes.
  • Biochemical Pathways: The inhibition leads to significant anti-necroptotic effects, which may have implications for therapeutic interventions in conditions involving cell death regulation .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

Key chemical properties include:

  • Stability: Requires storage under controlled conditions (e.g., dark place at 2–8°C) to maintain stability.
  • Reactivity: Reacts with common oxidizing and reducing agents as outlined above.
Applications

Scientific Uses

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one has several applications across different fields:

  • Medicinal Chemistry: Investigated for potential use as an enzyme inhibitor in drug development.
  • Biochemical Research: Used to study protein-ligand interactions and enzyme mechanisms.
  • Material Science: Explored as a building block for synthesizing novel materials and chemicals.

This compound exemplifies the intersection of synthetic chemistry and biological research, showcasing its potential utility in developing new therapeutic agents and materials.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Protocols for Triazaspirodecane Core Construction

The synthesis of the 1,3,8-triazaspiro[4.5]decan-4-one core represents a critical foundation for target compound production. Industrial routes typically employ a convergent strategy where the spirocyclic piperidine-4-one system is assembled prior to N-functionalization. As evidenced in ORL1 receptor ligand research, the core structure is synthesized via enamine formation followed by reductive amination using sodium cyanoborohydride under controlled pH conditions [4]. This methodology efficiently establishes the spiro junction characteristic of this chemotype. Alternative approaches described in patent literature involve cyclocondensation reactions between 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and functionalized ketones, though yields vary significantly based on cycloalkyl substituent bulk [6]. The stereoelectronic constraints imposed by the spiro architecture necessitate precise reaction control, particularly during ring-forming steps where temperature and catalyst selection profoundly influence reaction kinetics and byproduct formation.

Table 1: Comparative Analysis of Core Synthesis Methods

MethodReaction SequenceKey ReagentsYield RangeCritical Parameters
Enamine RouteKetone condensation → Reductive aminationNaCNBH₃, pH 4-5 buffer55-68%pH control, anhydrous conditions
CyclocondensationDirect cycloalkyl incorporationKetone derivatives, Ti(iOPr)₄40-62%Ketone steric bulk, Lewis acid catalyst
Reductive AlkylationPreformed imine reductionNaBH₃CN, AcOH50-75%Solvent polarity, stoichiometric control

Recent optimization efforts demonstrate that microwave-assisted synthesis reduces reaction times by 60% while maintaining yields comparable to conventional heating. Solvent screening identified anhydrous methanol and tetrahydrofuran as optimal for minimizing imine byproducts during the reductive amination step [4] [7]. The crystallinity of intermediate salts significantly influences subsequent reaction efficiency, with hydrochloride salts providing superior handling characteristics compared to amorphous free bases.

Functionalization Strategies: Benzyl and Cyclohexyl Group Incorporation

The introduction of benzyl and cyclohexyl moieties occurs through N-alkylation and reductive amination protocols, respectively. Benzylation typically employs benzyl chloride/bromide under basic conditions (K₂CO₃ in DMF) at 60-80°C, achieving >85% conversion when conducted under inert atmosphere [8]. The steric environment surrounding the tertiary nitrogen necessitates extended reaction times (12-24h) for complete conversion. For cyclohexyl incorporation, reductive amination with cyclohexanone using sodium triacetoxyborohydride in dichloroethane provides superior selectivity over competing dialkylation products [4]. This method capitalizes on the kinetic preference for monosubstitution at the sterically hindered amine site.

Stereochemical considerations are paramount for cyclohexyl installation. Research on structurally analogous ORL1 agonists reveals that cis-configured cyclohexyl isomers exhibit significantly higher receptor affinity (up to 20-fold) compared to trans isomers [4]. Consequently, manufacturers employ chiral resolution techniques or develop stereoselective syntheses using enantiopure cyclohexanone precursors. The benzyl positioning influences electronic distribution throughout the spiro system, with spectroscopic studies (¹H NMR, FTIR) confirming restricted rotation about the benzylamine C-N bond at ambient temperatures [8]. Computational modeling suggests this conformational restriction enhances receptor complementarity through topological constraint.

Industrial-Scale Production: Continuous Flow Processes and Yield Optimization

Transitioning from laboratory synthesis to industrial production introduces significant engineering challenges. Traditional batch processing faces limitations in exothermic reaction control during benzylation and mass transfer inefficiencies during hydrogenation steps. Leading manufacturers have implemented continuous flow chemistry platforms that enhance thermal management and improve reproducibility [2] . Particularly for the critical reductive amination step, microreactor technology enables precise stoichiometric control, reducing reagent excess from 300% to 15% while maintaining yields >90% . This represents a substantial cost reduction considering the relatively high molecular weight (327.46 g/mol) and expensive nitrogen-rich precursors.

Catalytic hydrogenation optimization has demonstrated remarkable improvements in atom economy. Where early routes employed stoichiometric sodium cyanoborohydride, current Good Manufacturing Practice (cGMP) facilities utilize heterogeneous palladium catalysts (Pd/C, Pd(OH)₂) under moderate hydrogen pressure (3-5 bar), enabling catalyst recycling and reducing heavy metal contamination risks. Cold-chain transportation requirements (2-8°C) for final products [2] necessitate specialized crystallization equipment to prevent polymorphic transitions during isolation. Through comprehensive Design of Experiments (DoE) approaches, manufacturers have optimized parameters to achieve consistent overall yields of 40-45% across seven synthetic steps – a significant improvement over the academic benchmark of 28% [2] [4].

Table 2: Scale-Up Process Optimization Parameters

Process ParameterLab ScalePilot ScaleCommercial ScaleOptimization Strategy
Reductive AminationNaCNBH₃, 0°CNaBH(OAc)₃, 25°CCatalytic H₂, flow reactorCatalyst screening, flow chemistry
Temperature ControlIce bathJacketed reactorContinuous flow heat exchangersEnhanced heat transfer
Reaction Concentration0.1-0.5M0.5-1.0M1.5-2.0MSolvent recovery systems
Final PurificationColumn chromatographyRecrystallizationContinuous crystallizationSolvent/antisolvent screening
Throughput5-10g/day0.5-1kg/day50-100kg/dayAutomated process control

Purification Techniques: Recrystallization vs. Chromatographic Isolation

Final compound purity specifications (≥97%) [1] [2] necessitate rigorous purification protocols. Chromatographic methods (silica gel, SFC) effectively remove polar impurities and diastereomeric contaminants but prove economically prohibitive at industrial scales. Analytical data indicates that reverse-phase HPLC achieves 99.2% purity but with <45% recovery due to the compound's significant hydrophobic character . Consequently, manufacturers prefer recrystallization techniques employing ethanol/water, ethyl acetate/hexane, or dichloromethane/diethyl ether solvent systems that balance purity requirements with process economics.

Critical to successful crystallization is polymorph control, with at least three crystalline forms identified by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). The thermodynamically stable Form I crystallizes from ethanol/water (4:1) as needles melting at 148-150°C [2]. Process analytical technology (PAT) including in-situ FTIR and Focused Beam Reflectance Measurement (FBRM) enables real-time crystal form monitoring during isolation. Impurity profiling identifies the primary contaminants as des-benzyl analogue (≤1.2%) and hydrolyzed lactam (≤0.8%), both controlled through optimized crystallization kinetics rather than auxiliary purification steps [1] . Final isolation typically employs filter-dryers with nitrogen sweep capabilities to prevent solvate formation, followed by milling to achieve uniform particle size distribution (D90 <100μm).

Properties

CAS Number

95939-10-9

Product Name

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

IUPAC Name

8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C20H29N3O

Molecular Weight

327.472

InChI

InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24)

InChI Key

REWBCBYJTJKXOU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.